molecular formula C19H19ClN6O2 B2658377 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone CAS No. 1351604-66-4

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone

Cat. No. B2658377
CAS RN: 1351604-66-4
M. Wt: 398.85
InChI Key: DSBYXTVMIHGFCZ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research indicates that derivatives of piperazine, which include structures similar to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone, have been synthesized and tested for their antimicrobial and antifungal properties. These compounds exhibit a range of activities against both gram-positive and gram-negative bacteria, as well as antifungal capabilities, making them potential candidates for drug development in these areas. For instance, sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moieties, demonstrated in vitro antimicrobial activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli, and also showed antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Another study reported on the synthesis of azole-containing piperazine derivatives, which were evaluated for their antibacterial, antifungal, and cytotoxic activities. These compounds displayed moderate to significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anticancer Potential

Certain piperazine derivatives have been investigated for their anticancer potential. For example, research into nitroimidazole derivatives, including piperazinyl structures, has explored their in vitro anti-HIV activity as potential non-nucleoside reverse transcriptase inhibitors, indicating a broader application of these compounds in treating viral infections and associated cancers (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Additionally, piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity. These compounds demonstrated promising results against various cancer cell lines, further supporting the potential therapeutic applications of piperazine derivatives in oncology (Kumar, Kumar, Roy, & Sondhi, 2013).

Anticonvulsant Activity

Piperazine derivatives have also been explored for their anticonvulsant properties. Studies focusing on the synthesis and evaluation of these compounds have identified several with significant anticonvulsant activity, indicating their potential use in treating epilepsy and related neurological disorders (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

properties

IUPAC Name

2-(2-chlorophenoxy)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-15-3-1-2-4-16(15)28-13-19(27)25-11-9-24(10-12-25)17-5-6-18(23-22-17)26-8-7-21-14-26/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBYXTVMIHGFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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